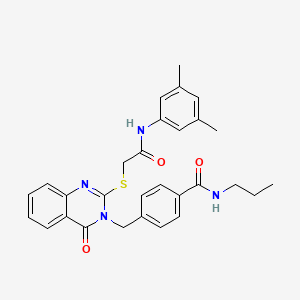![molecular formula C19H16ClFN2OS B2399371 3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one CAS No. 933209-91-7](/img/structure/B2399371.png)
3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one is a chemical compound that belongs to the class of thiochromenones. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
One area of research has involved the exploration of piperazine derivatives for their potential anticancer activities. A study by Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, closely related to the chemical structure . These compounds, including ones with 3-chlorophenyl substitutions, were evaluated for their antiproliferative effects against breast cancer cells, revealing promising antitumor properties comparable to the anticancer drug cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Fluorescent Logic Gates
In the field of chemical sensors and molecular logic, Gauci and Magri (2022) designed compounds including a piperazine receptor, demonstrating how solvent polarity can reconfigure fluorescent logic gates. Such molecules could serve as tools for probing cellular membranes and protein interfaces, highlighting an innovative application of piperazine-based compounds in biochemical sensing (Gauci & Magri, 2022).
Synthesis and Chemical Properties
Shakhmaev et al. (2016) focused on the synthesis methodologies of compounds like flunarizine, which share structural similarities with 3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one. Their work outlines regioselective metal-catalyzed amination techniques, providing insights into the chemical synthesis processes that might be applicable for creating similar compounds with potential therapeutic applications (Shakhmaev, Sunagatullina, & Zorin, 2016).
Biological Evaluation and Molecular Docking
Research by Mehta et al. (2019) into 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives showcased the synthesis and chemical structure confirmation of compounds with potential antimicrobial and anticancer activities. This study included molecular docking analyses to predict the interaction of these compounds with biological targets, suggesting a methodological approach that could be extended to the study of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one derivatives for understanding their biological interactions and potential therapeutic benefits (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).
Wirkmechanismus
Target of Action
A structurally similar compound, 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol, is known to target the5-hydroxytryptamine receptor 1A . This receptor plays a crucial role in the serotonergic system of the brain, which is involved in various physiological processes such as mood, anxiety, sleep, and cognition.
Eigenschaften
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2OS/c20-13-2-1-3-15(10-13)22-6-8-23(9-7-22)17-12-25-18-5-4-14(21)11-16(18)19(17)24/h1-5,10-12H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITWIINPMRZABD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=CSC4=C(C3=O)C=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

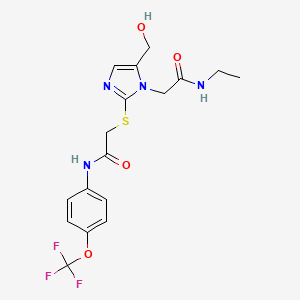
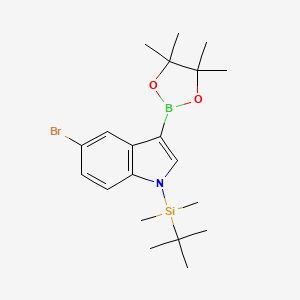
![7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine](/img/structure/B2399292.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2399293.png)

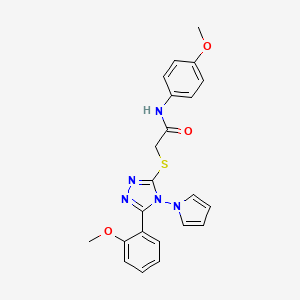
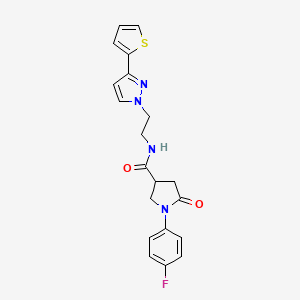
![N-(2,6-dimethylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2399298.png)
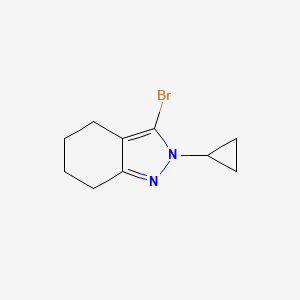
![Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate](/img/structure/B2399303.png)
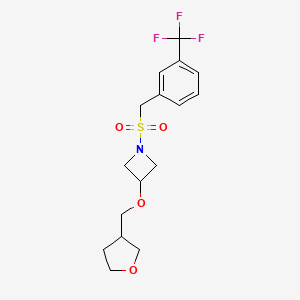
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2399306.png)
![2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)acetamide](/img/structure/B2399307.png)
